molecular formula C10H10N2O2 B2739577 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid CAS No. 1279202-47-9

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid

Cat. No.: B2739577
CAS No.: 1279202-47-9
M. Wt: 190.202
InChI Key: KNBIEZUXUHXIQJ-UHFFFAOYSA-N
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Description

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid is an organic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine and pyrrole, featuring a propanoic acid group attached to the pyrrolo[2,3-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Properties

IUPAC Name

3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9(14)4-7-12-6-3-8-2-1-5-11-10(8)12/h1-3,5-6H,4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBIEZUXUHXIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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